Bis(dimethylamino)dichloromethane

Description

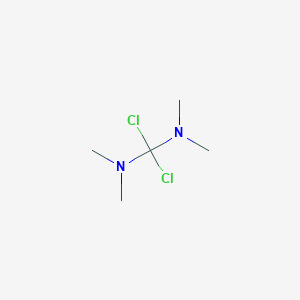

Bis(dimethylamino)methane (chemical formula: (CH₃)₂N–CH₂–N(CH₃)₂) is an aliphatic tertiary amine derivative formed via the nucleophilic substitution reaction between dimethylamine and dichloromethane (DCM). This compound is primarily observed as a byproduct in synthetic procedures where DCM is used as a solvent in the presence of excess dimethylamine. The reaction mechanism involves the displacement of chlorine atoms by dimethylamino groups, leading to HCl accumulation, which can desilylate sensitive intermediates and reduce reaction yields . While structurally distinct from dichloromethane, its formation highlights the reactivity of DCM under amine-rich conditions.

Properties

CAS No. |

108790-41-6 |

|---|---|

Molecular Formula |

C5H12Cl2N2 |

Molecular Weight |

171.07 g/mol |

IUPAC Name |

1,1-dichloro-N,N,N',N'-tetramethylmethanediamine |

InChI |

InChI=1S/C5H12Cl2N2/c1-8(2)5(6,7)9(3)4/h1-4H3 |

InChI Key |

ACWFISNVROETAY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(N(C)C)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium Hexafluorophosphate)

- Structure: Contains a bis(dimethylamino)methylene group linked to a triazolo-pyridinium core and a hexafluorophosphate counterion.

- Synthesis: Prepared via multi-step reactions involving bis(dimethylamino)methylene precursors.

- Applications : Widely used as a peptide coupling reagent due to its ability to activate carboxylic acids for amide bond formation .

4,4'-Bis(dimethylamino)benzophenone

- Structure: Aromatic compound with two dimethylamino groups attached to a benzophenone backbone.

- Synthesis : Derived via Friedel-Crafts acylation or aromatic substitution reactions.

- Applications: Used in photochemical studies and as an intermediate in dye synthesis. Its aromaticity contrasts with the aliphatic nature of bis(dimethylamino)methane .

4-(Dimethylamino)pyridine (DMAP)

- Structure: Pyridine ring substituted with a dimethylamino group.

- Applications : Acts as a catalyst in esterifications and acylations due to its strong nucleophilic character .

Para-Substituted Dimethylamino Derivatives

- Examples : Fluorescent compounds such as 11e, 13e, and 15e (from ).

- Properties: Exhibit narrow emission maxima (553–557 nm) in dichloromethane, attributed to electronic effects of para-substituted dimethylamino groups. These derivatives demonstrate higher quantum yields compared to aliphatic bis(dimethylamino)methane .

Chemical and Physical Property Comparison

Fluorescence Data of Para-Substituted Dimethylamino Derivatives ()

| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 11e | 553 | 0.85 | |

| 13e | 555 | 0.78 | |

| 15e | 557 | 0.82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.